molecular formula C21H25N3O4S2 B2460788 N-cyclopentyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877655-97-5

N-cyclopentyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2460788
CAS No.: 877655-97-5
M. Wt: 447.57
InChI Key: ZJSXGXSRMMOSNY-UHFFFAOYSA-N
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Description

The compound “N-cyclopentyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide” is a complex organic molecule. It contains a thieno[3,2-d]pyrimidine core, which is a bicyclic heterocycle containing a thiophene and a pyrimidine ring . This core is substituted with various functional groups including a cyclopentyl group, a dimethoxyphenyl group, and an acetamide group.

Scientific Research Applications

Chemical Synthesis and Cyclization

A study describes the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to the formation of erythrinanes, showcasing a method that could be applicable for synthesizing complex molecules including N-cyclopentyl derivatives (Shiho Chikaoka et al., 2003).

Antimicrobial Applications

Another research highlights the synthesis and antimicrobial activity of new Pyrimidinone and Oxazinone derivatives fused with Thiophene rings, indicating the potential for N-cyclopentyl derivatives in developing new antimicrobial agents (A. Hossan et al., 2012).

Pharmacological Evaluation

A study on the synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents demonstrates the relevance of thiopyrimidine derivatives, which share structural similarities with N-cyclopentyl compounds, in medical research (H. Severina et al., 2020).

Anti-inflammatory Activity

Research into the anti-inflammatory activity of heterocyclic systems using abietic acid as the starting material also sheds light on the potential application areas for N-cyclopentyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide and related compounds in developing anti-inflammatory agents (Mohamed M. Abdulla, 2008).

Future Directions

The study of thieno[3,2-d]pyrimidine derivatives is an active area of research due to their potential therapeutic applications . Further studies could explore the synthesis, properties, and biological activity of this specific compound.

Properties

IUPAC Name

N-cyclopentyl-2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S2/c1-27-16-8-7-14(11-17(16)28-2)24-20(26)19-15(9-10-29-19)23-21(24)30-12-18(25)22-13-5-3-4-6-13/h7-8,11,13H,3-6,9-10,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSXGXSRMMOSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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